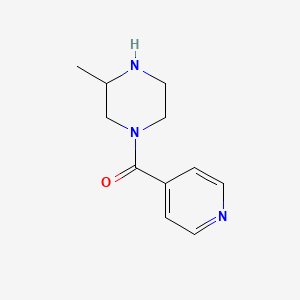

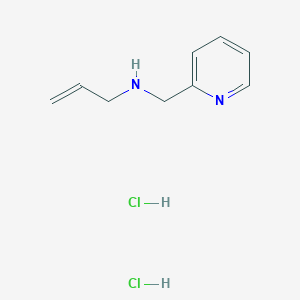

![molecular formula C12H16ClFN2 B6362670 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240566-53-3](/img/structure/B6362670.png)

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

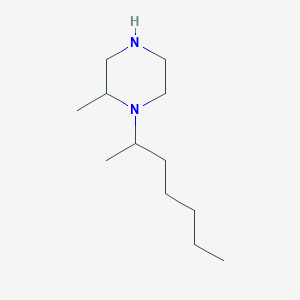

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are widely used in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, they can participate in reactions involving their nitrogen atoms, such as alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and chlorine can affect the compound’s reactivity .作用機序

Target of Action

It’s worth noting that many indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors .

Mode of Action

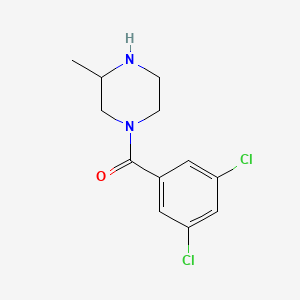

The presence of the 3-chloro-4-fluorophenyl moiety has been shown to improve the inhibitory activity of certain compounds .

Biochemical Pathways

It’s worth noting that many indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

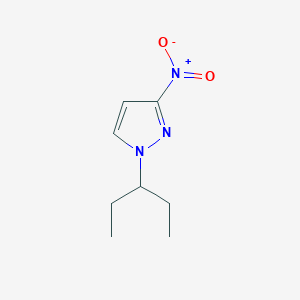

Role in Biochemical Reactions: This compound interacts with enzymes, proteins, and other biomolecules. Specifically, it has been investigated as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl fragment enhances its inhibitory activity against TYR .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound likely exerts its effects through binding interactions with biomolecules. Docking analyses suggest higher potency compared to reference compounds

特性

IUPAC Name |

1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQPLCLWDUYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)